molecular formula C14H15N3O2 B286331 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone

5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone

Cat. No. B286331
M. Wt: 257.29 g/mol
InChI Key: SBVFKZFTOCJWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone, also known as MP, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. MP is a heterocyclic compound that contains a pyridazine ring system and a morpholine ring. This compound has gained significant attention due to its promising pharmacological properties, including its ability to act as an anti-inflammatory, antitumor, and antiviral agent.

Mechanism of Action

The mechanism of action of 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and to inhibit the activity of nuclear factor-kappa B (NF-kappa B), a transcription factor that regulates the expression of many genes involved in inflammation. 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in various pathological conditions such as inflammation and cancer. Additionally, 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activity of matrix metalloproteinases (M5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinones), enzymes that are involved in the degradation of extracellular matrix proteins and are implicated in various pathological conditions such as cancer metastasis and arthritis.

Advantages and Limitations for Lab Experiments

5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has several advantages that make it a promising candidate for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. Additionally, 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone also has some limitations, including its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of derivatives of 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone that have improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone and its potential use in the treatment of various diseases. Moreover, studies are needed to investigate the potential use of 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone in combination with other drugs to enhance its therapeutic effects. Overall, the future of research on 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone looks promising, and further studies are needed to fully explore its potential applications in medicinal chemistry.

Synthesis Methods

5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone can be synthesized through various methods, including the reaction of 4-chloro-2-nitroaniline with morpholine, followed by the reduction of the nitro group using iron powder. Another method involves the reaction of 4-chloro-2-nitroaniline with phenylhydrazine, followed by the reduction of the nitro group using zinc dust. Both of these methods have been extensively studied and optimized for the synthesis of 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone.

Scientific Research Applications

5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has been shown to have antitumor properties and has been studied for its potential use in cancer therapy. Moreover, 5-(4-morpholinyl)-2-phenyl-3(2H)-pyridazinone has been shown to have antiviral activity against various viruses such as hepatitis C virus and human immunodeficiency virus (HIV).

properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

5-morpholin-4-yl-2-phenylpyridazin-3-one

InChI

InChI=1S/C14H15N3O2/c18-14-10-13(16-6-8-19-9-7-16)11-15-17(14)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2

InChI Key

SBVFKZFTOCJWKU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)N(N=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C2=CC(=O)N(N=C2)C3=CC=CC=C3

Origin of Product

United States

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